molecular formula C₁₆H₃₁N₂O₈P B1146570 ent-Oseltamivir Phosphate CAS No. 1035895-89-6

ent-Oseltamivir Phosphate

Cat. No. B1146570
CAS RN: 1035895-89-6
M. Wt: 410.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ent-Oseltamivir Phosphate involves several enantioselective steps starting from readily available chemical compounds. A notable method involves starting from 2,6-dimethoxyphenol to eventually achieve Oseltamivir Phosphate and its enantiomer through a series of steps including cis-hydrogenation, enzymatic desymmetrization, and Curtius degradation among others (Zutter, Iding, Spurr, & Wirz, 2008). Another pathway utilizes 1,3-butadiene and acrylic acid, leveraging complete enantio-, regio-, and diastereocontrol (Yeung, Hong, & Corey, 2006).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique cyclohexene ring and the presence of multiple functional groups that contribute to its activity. The structural confirmation and spectroscopic characterization, including 1H and 13C-NMR chemical shifts, provide detailed insights into its molecular framework and assist in the synthesis and quality control processes (Zhang, 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions during its synthesis, including regioselective reduction, azide-type intermediate avoidance, and Diels-Alder reactions. These steps are critical for achieving the desired enantiomer with high purity and yield. Strategies for its synthesis highlight the utilization of asymmetric catalysis and the importance of intermediate transformations (Shibasaki & Kanai, 2008).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and storage. These properties are influenced by its molecular structure and the presence of functional groups. Specific studies on these aspects help in optimizing the drug's formulation for medical use.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, determine the drug's shelf life and efficacy. The synthesis pathways often explore the chemical behavior of intermediates and the final compound to ensure a robust and efficient production process (Shibasaki, Kanai, & Yamatsugu, 2011).

Scientific Research Applications

  • Synthesis : New, efficient synthesis methods for Oseltamivir Phosphate (Tamiflu) and its enantiomer ent-Oseltamivir Phosphate have been developed, utilizing enzymatic desymmetrization and other novel approaches (Zutter et al., 2008); (Yeung et al., 2006).

  • Activation and Metabolism : Studies have shown that the activation of Oseltamivir Phosphate, which is crucial for its antiviral activity, can be impaired by certain carboxylesterase 1 variants, potentially affecting its therapeutic efficacy (Zhu & Markowitz, 2009).

  • Pharmacokinetics : Research indicates that Oseltamivir Phosphate has predictable pharmacokinetics, making it suitable for diverse populations, including children, the elderly, and patients with renal or hepatic impairment (Davies, 2010).

  • Environmental Impact : The active metabolite of Oseltamivir Phosphate, Oseltamivir Carboxylate, has been detected in sewage discharge and river water, raising concerns about its environmental impact and potential ecotoxicological risks (Ghosh et al., 2009).

  • Clinical Efficacy and Resistance : Studies on influenza virus have shown that viruses carrying mutations in neuraminidase can have reduced sensitivity to Oseltamivir Carboxylate, impacting the drug's efficacy in treatment and prevention of influenza virus infection (Carr et al., 2002); (Ives et al., 2002).

  • Unanticipated Effects : Research has explored unexpected effects such as the induction of increased aggressiveness in canine mammary cancer cells and altered biochemical responses in marine bivalves exposed to Oseltamivir Phosphate (de Oliveira et al., 2015); (Dallarés et al., 2019).

Mechanism of Action

“ent-Oseltamivir Phosphate” is a reversible competitive inhibitor of influenza neuraminidase . Neuraminidase is an enzyme necessary for viral replication. By inhibiting this enzyme, “this compound” prevents the release of virions from infected cells and their spread within the respiratory tract .

Safety and Hazards

When handling “ent-Oseltamivir Phosphate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or inhalation, medical attention should be sought .

Biochemical Analysis

Biochemical Properties

ent-Oseltamivir Phosphate is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By inhibiting this enzyme, this compound prevents new viral particles from being released from infected cells .

Cellular Effects

This compound affects various types of cells, primarily those infected by the influenza virus. It inhibits the viral neuraminidase enzyme, preventing the release of new virus particles and thereby limiting the spread of infection .

Molecular Mechanism

The active metabolite of this compound binds to the active site of the influenza virus neuraminidase, which inhibits its function and prevents the virus from spreading to other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable and effective over time . It continues to inhibit the neuraminidase enzyme, preventing the spread of the virus .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Higher doses result in greater inhibition of viral replication. Like all medications, it can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is metabolized in the liver to its active form, oseltamivir carboxylate . This metabolite is responsible for the drug’s antiviral activity .

Transport and Distribution

After oral administration, this compound is widely distributed throughout the body, including the respiratory tract where the influenza virus replicates .

Subcellular Localization

The active metabolite of this compound, oseltamivir carboxylate, exerts its effects in the extracellular space where it inhibits the viral neuraminidase enzyme .

properties

IUPAC Name

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUMBJQJWIWGJ-DSMRVHDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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